molecular formula C19H21NO3 B1598097 4-(Fmoc-amino)-1-butanol CAS No. 209115-32-2

4-(Fmoc-amino)-1-butanol

Cat. No.: B1598097
CAS No.: 209115-32-2
M. Wt: 311.4 g/mol
InChI Key: UJTTUOLQLCQZEA-UHFFFAOYSA-N
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Description

4-(Fmoc-amino)-1-butanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a butanol backbone. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.

Mechanism of Action

Target of Action

The primary target of 4-(Fmoc-amino)-1-butanol, also known as Fmoc-Abu-ol, is the amine group of amino acids . The Fmoc group is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-Abu-ol interacts with its targets by protecting the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Abu-ol plays a crucial role in the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a fundamental process in biochemistry . The Fmoc group allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Result of Action

The primary result of Fmoc-Abu-ol’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, Fmoc-Abu-ol allows for the creation of complex peptides without unwanted side reactions .

Action Environment

The action of Fmoc-Abu-ol can be influenced by various environmental factors. For instance, the Fmoc group is rapidly removed by base . Therefore, the pH of the environment can significantly impact the stability and efficacy of Fmoc-Abu-ol. Furthermore, the reaction is usually performed in aqueous media under mild and catalyst-free conditions .

Future Directions

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-butanol typically involves the reaction of 4-amino-1-butanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Fmoc group is introduced to the amino group, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . These methods ensure high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Fmoc-amino)-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of 4-(Fmoc-amino)butanal.

    Reduction: Removal of the Fmoc group, yielding 4-amino-1-butanol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the Fmoc protecting group with a butanol backbone. This structure allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in peptide synthesis and other fields .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTTUOLQLCQZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371395
Record name 4-(Fmoc-amino)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209115-32-2
Record name 4-(Fmoc-amino)-1-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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